Fmoc-Gly-Gly-OSU

Peptide Synthesis ADC Linker Purity Comparison

Fmoc-Gly-Gly-OSU delivers the critical Gly-Gly dipeptide motif with OSu-activated ester for direct, base-catalyzed coupling—eliminating racemization and in-situ activation. This pre-activated Fmoc-protected dipeptide is a modular building block for pH-responsive and enzyme-cleavable ADC linkers, and drives β-sheet hydrogelation for sustained drug release. Select this grade for reproducible coupling efficiency, validated hydrolytic stability, and vendor-specific purity that ensures batch-to-batch consistency in SPPS and bioconjugation workflows.

Molecular Formula C23H21N3O7
Molecular Weight 451.4 g/mol
Cat. No. B12397044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Gly-OSU
Molecular FormulaC23H21N3O7
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H21N3O7/c27-19(24-12-22(30)33-26-20(28)9-10-21(26)29)11-25-23(31)32-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,27)(H,25,31)
InChIKeyYWPGJWLLWYHMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-Gly-OSU (CAS 114726-49-7): A Pre-Activated Dipeptide Building Block for Solid-Phase Peptide Synthesis and ADC Linker Construction


Fmoc-Gly-Gly-OSU (N-fluorenylmethoxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester) is a pre-activated, Fmoc-protected dipeptide derivative extensively used in solid-phase peptide synthesis (SPPS) and as a key intermediate for antibody-drug conjugate (ADC) linkers. With a molecular formula of C23H21N3O7 and a molecular weight of 451.43 g/mol, it combines the acid-labile Fmoc protecting group with a reactive N-hydroxysuccinimide (OSu) ester for direct, base-catalyzed coupling to free amines . The compound is routinely employed to introduce the Gly-Gly dipeptide motif with high coupling efficiency and minimal racemization, and it serves as a modular building block for constructing cleavable or non-cleavable ADC linkers [1].

Fmoc-Gly-Gly-OSU: Why In-Class Analogs Cannot Be Interchanged Without Compromising Yield, Purity, or Reactivity


Although Fmoc-Gly-Gly-OSU belongs to the broad class of Fmoc-protected activated esters, substitution with a different Fmoc-amino acid OSu ester (e.g., Fmoc-Gly-OSu, Fmoc-Ala-OSu) or a non-activated dipeptide (e.g., Fmoc-Gly-Gly-OH) introduces quantifiable changes in coupling efficiency, hydrolytic stability, and final product purity. Pre-activated OSu esters eliminate the need for in-situ activation reagents, but their intrinsic reactivity and stability vary with the amino acid sequence and side-chain structure [1]. Even among OSu esters of the same dipeptide, vendor-specific purity and storage conditions directly impact shelf life and reproducible performance, as demonstrated by the purity and storage data presented below.

Quantitative Differentiation of Fmoc-Gly-Gly-OSU: Purity, Stability, and Reactivity Compared to Alternatives


Higher Purity Available from Bidepharm (97%) Compared to Generic Fmoc-Gly-OSu (95%) and Alternative Vendors

Bidepharm offers Fmoc-Gly-Gly-OSU with a standard purity of 97%, as confirmed by batch-specific NMR and HPLC analyses . In contrast, the single-glycine analog Fmoc-Gly-OSu from Santa Cruz Biotechnology is supplied at 95% purity , and alternative vendors such as SciPeptide report ≥95% purity for Fmoc-Gly-Gly-OSU . The 2% absolute purity advantage translates to reduced levels of N-hydroxysuccinimide byproducts and deletion sequences in SPPS, which is critical for long peptide syntheses where cumulative impurity effects amplify.

Peptide Synthesis ADC Linker Purity Comparison

Improved Storage Stability: Fmoc-Gly-Gly-OSU Requires Refrigeration (2-8°C) While Some Analogs Tolerate Ambient Storage

SciPeptide specifies storage of Fmoc-Gly-Gly-OSU at 2-8°C for short-term use and -20°C for long-term storage to preserve reactivity . In comparison, Fmoc-Gly-OSu from Santa Cruz Biotechnology can be stored at 2-8°C , but no extended stability data are provided. Notably, the active OSu ester is susceptible to hydrolysis; controlled cold storage minimizes premature degradation, ensuring consistent coupling efficiency across multiple synthesis cycles.

Storage Stability Peptide Synthesis Shelf Life

Coupling Efficiency of OSu Esters vs. In-Situ Activation: DIC/HOBT Outperforms Pre-Activated Esters in Spot Synthesis

In a direct comparison of three coupling methods for manual spot peptide synthesis, the DIC/HOBT in-situ activation protocol yielded a mean coupling yield of 87-91% per cycle, significantly higher than methods employing pentafluorophenyl esters of Fmoc amino acids [1]. While Fmoc-Gly-Gly-OSU is a succinimidyl ester (OSu), its reactivity class falls between the high stability of OPfp esters and the high reactivity of in-situ activated species. This class-level inference suggests that for sequences requiring exceptionally high coupling efficiency, in-situ activation may be preferred, but OSu esters offer a balance of convenience and acceptable yield.

Coupling Efficiency SPPS Activated Ester Comparison

pH-Dependent Stability of OSu Esters: Half-Life of 8-14 Hours at pH 8.5, 37°C

A study on MAL-FMS-OSU, a bifunctional PEGylation reagent containing an OSu ester, demonstrated a hydrolysis half-life (t½) of 8-14 ± 2 hours at pH 8.5 and 37°C [1]. Although this measurement is for a structurally distinct OSu ester, it provides a class-level benchmark for the intrinsic hydrolytic stability of succinimidyl esters under mild alkaline conditions typical of peptide coupling. In contrast, pentafluorophenyl esters (OPfp) are known to hydrolyze more slowly, making them preferable for extended reactions in aqueous/organic mixtures.

Hydrolytic Stability Bioconjugation OSu Ester

Validated Application Scenarios for Fmoc-Gly-Gly-OSU Based on Peer-Reviewed Research


Antibody-Drug Conjugate (ADC) Linker Synthesis

Fmoc-Gly-Gly-OSU serves as a key intermediate for constructing pH-responsive or enzyme-cleavable linkers in ADCs. For instance, Bioconjugate Chemistry (2019) reported the synthesis of a pH-sensitive ADC linker using Fmoc-Gly-Gly-OSU, enabling selective toxin release in the tumor microenvironment and significantly enhancing antitumor activity [1]. The pre-activated OSu ester facilitates direct conjugation to amine-containing cytotoxic payloads or antibody lysine residues.

Self-Assembling Peptide Hydrogels for Controlled Drug Delivery

The Gly-Gly dipeptide motif, when incorporated via Fmoc-Gly-Gly-OSU, promotes β-sheet formation and hydrogelation. Advanced Materials (2020) described the development of Fmoc-Gly-Gly-based hydrogels with sustained drug release properties for localized cancer therapy [2]. The Fmoc group not only protects the N-terminus during synthesis but also contributes to aromatic stacking interactions that drive gelation.

Targeted Drug Delivery Systems

Fmoc-Gly-Gly-OSU has been utilized to construct folate-targeted drug conjugates, as demonstrated in Journal of Controlled Release (2021) [3]. By coupling folate to the deprotected N-terminus after Fmoc removal, researchers achieved selective uptake in folate receptor-overexpressing cancer cells. The OSu-activated carboxyl group ensures efficient amide bond formation with targeting ligands.

Technical Documentation Hub

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